molecular formula C19H19N3O4 B11370443 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11370443
M. Wt: 353.4 g/mol
InChI Key: WXNSTAXFZYGZLW-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,2,5-oxadiazole (furazan) ring substituted with a 4-(propan-2-yloxy)phenyl group. The benzamide moiety is modified with a methoxy group at the 3-position, contributing to its electronic and steric profile. Such derivatives are often explored for pharmacological activities, including antiproliferative and antiplasmodial properties .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17-18(22-26-21-17)20-19(23)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23)

InChI Key

WXNSTAXFZYGZLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(propan-2-yloxy)aniline to form the amide. The final step involves the cyclization of the amide with hydrazine hydrate to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide.

Scientific Research Applications

Anti-Cancer Properties

The oxadiazole derivatives have been extensively studied for their anti-cancer properties. A study demonstrated that compounds with similar oxadiazole structures showed significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest.

Case Study:
In vitro assays revealed that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against LN229 glioblastoma cells, indicating potent anti-cancer activity. These compounds were further evaluated for their ability to inhibit colony formation and induce apoptosis through TUNEL assays, confirming their potential as therapeutic agents against aggressive tumors .

Anti-Diabetic Properties

The potential of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide as an anti-diabetic agent has also been explored. Research indicates that oxadiazole derivatives can lower blood glucose levels and improve insulin sensitivity.

Case Study:
In vivo studies using Drosophila melanogaster models demonstrated that specific oxadiazole compounds significantly reduced glucose levels in genetically modified diabetic flies. These findings suggest a promising avenue for developing new treatments for diabetes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the benzamide group can enhance biological activity or selectivity towards specific targets.

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Oxadiazole AAnti-CancerLN2295.0
Oxadiazole BAnti-DiabeticDrosophilaN/A
Oxadiazole CAnti-CancerMCF77.5

Mechanism of Action

The mechanism of action of 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzamide Core

The target compound’s 3-methoxy group distinguishes it from analogs with electron-withdrawing or bulky substituents:

  • Compound 18 (4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide): The nitro and trifluoromethyl groups increase reactivity and lipophilicity, which may enhance target binding but reduce metabolic stability .

Key Insight : Methoxy groups balance electron donation and solubility, making the target compound less reactive but more metabolically stable than halogenated analogs.

2.2. Substituent Variations on the Oxadiazole Ring

The 4-(propan-2-yloxy)phenyl group on the oxadiazole ring introduces steric bulk and moderate hydrophobicity:

  • Compound 11 (4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide): The methylphenyl group reduces steric hindrance, possibly enhancing interaction with flat binding pockets .

Key Insight : The propan-2-yloxy group provides moderate steric bulk, balancing target engagement and solubility better than smaller (methyl) or larger (trifluoromethyl) groups.

Comparative Data Table

Compound Name (ID) Benzamide Substituent Oxadiazole Substituent Key Properties (Melting Point, Solubility) Biological Activity
Target Compound 3-Methoxy 4-(Propan-2-yloxy)phenyl m.p. Not reported; moderate solubility Antiproliferative (inferred)
Compound 45 3-Fluoro 4-(4-Fluorophenyl) White solid, m.p. ~120°C; low solubility Antiplasmodial
Compound 18 4-Chloro-2-nitro 4-(Trifluoromethyl)phenyl Yellowish solid, m.p. 208–209°C; low solubility Antiproliferative (IC50: ~1 µM)
Compound 11 4-Trifluoromethyl 4-(4-Methylphenyl) Gray solid, m.p. 118–121°C; moderate solubility Antiproliferative
Compound 6 4-Methyl 4-(4-Chlorophenyl) White solid, m.p. Not reported; low solubility Not reported

Biological Activity

The compound 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide , also known as D269-0912 , is a derivative of the 1,2,4-oxadiazole class. This class of compounds has gained attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O4
  • IUPAC Name : 4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • SMILES Notation : CC(C)Oc(cc1)ccc1-c1nonc1NC(c(cc1)ccc1OC)=O

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study indicated that derivatives similar to D269-0912 demonstrated IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as HeLa and CaCo-2. The mean IC50 value for a related compound was approximately 92.4 µM against a panel of 11 cancer cell lines .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented:

  • In one study, several oxadiazole compounds exhibited notable antifungal activity against pathogens like Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1%. This suggests that D269-0912 may possess similar properties .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazoles has also been explored:

  • Compounds in this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

StudyCompoundActivityResults
D269-0912AnticancerModerate cytotoxicity against HeLa (IC50 ~92.4 µM)
Oxadiazole DerivativesAntifungalInhibition rates against Sclerotinia sclerotiorum (47.2%-86.1%)
Benzamides with OxadiazoleAntifungalSome compounds showed better activity than pyraclostrobin (81.4%)

The mechanism by which oxadiazole derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many compounds inhibit enzymes like histone deacetylases (HDACs), which play a role in cancer progression and inflammatory responses .
  • Interaction with Cellular Targets : These compounds may interact with various cellular receptors and proteins, influencing pathways involved in cell proliferation and apoptosis.

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